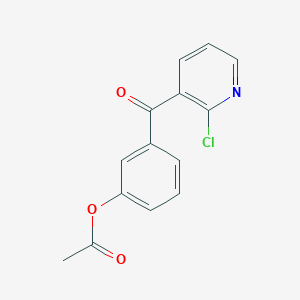

3-(3-Acetoxybenzoyl)-2-chloropyridine

Übersicht

Beschreibung

3-(3-Acetoxybenzoyl)-2-chloropyridine is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of an acetoxy group attached to a benzoyl moiety, which is further linked to a chloropyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Acetoxybenzoyl)-2-chloropyridine typically involves the acylation of 2-chloropyridine with 3-acetoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine, which acts as a catalyst and an acid scavenger. The general reaction scheme is as follows:

Preparation of 3-Acetoxybenzoyl Chloride: This intermediate is synthesized by reacting 3-hydroxybenzoic acid with acetic anhydride to form 3-acetoxybenzoic acid, which is then converted to 3-acetoxybenzoyl chloride using thionyl chloride or oxalyl chloride.

Acylation Reaction: The 3-acetoxybenzoyl chloride is then reacted with 2-chloropyridine in the presence of pyridine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and optimizing yield.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Acetoxybenzoyl)-2-chloropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The acetoxy group can be hydrolyzed to form the corresponding hydroxy compound.

Oxidation and Reduction: The benzoyl moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Nucleophilic Substitution: Substituted pyridines.

Hydrolysis: 3-(3-Hydroxybenzoyl)-2-chloropyridine.

Oxidation: 3-(3-Carboxybenzoyl)-2-chloropyridine.

Reduction: 3-(3-Hydroxybenzyl)-2-chloropyridine.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Anticancer Activity

Research indicates that derivatives of chloropyridine compounds, including 3-(3-Acetoxybenzoyl)-2-chloropyridine, exhibit anticancer properties. A study demonstrated that similar compounds can inhibit the growth of hematological cancer cell lines by promoting apoptosis through the upregulation of genes like p53 and Bax . The molecular docking studies suggest that these compounds interact effectively with target proteins involved in cancer progression, making them candidates for further therapeutic development.

2. Modulation of Metabolic Disorders

The compound may play a role in modulating metabolic disorders such as hyperlipidemia and diabetes mellitus. Compounds with similar structures have been shown to affect bile acid metabolism and reduce cholesterol levels, which are critical in managing conditions like atherosclerosis and dyslipidemia . The therapeutic potential of this compound in these areas warrants further investigation.

Synthesis and Characterization

1. Synthesis Methods

The synthesis of this compound typically involves acylation reactions where acetyl groups are introduced to the benzoyl moiety. Various synthetic routes have been explored, emphasizing the need for efficient methodologies that yield high purity and stability of the compound.

2. Characterization Techniques

Characterization of this compound is crucial for understanding its properties and potential applications. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds. These methods provide insights into the functional groups present, molecular weight, and overall chemical behavior.

Case Studies

Several case studies highlight the applications of chloropyridine derivatives:

-

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of chloropyridine derivatives, revealing significant cytotoxic effects on multiple myeloma and leukemia cell lines. The study emphasized the importance of structural modifications in enhancing biological activity . -

Case Study 2: Metabolic Impact

Another investigation focused on the effects of chloropyridine derivatives on lipid metabolism. Results showed that specific modifications could lead to improved outcomes in managing cholesterol levels and insulin sensitivity .

Wirkmechanismus

The mechanism of action of 3-(3-Acetoxybenzoyl)-2-chloropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy group can undergo hydrolysis to release the active benzoyl moiety, which can then interact with the target site. The chloropyridine ring enhances the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(3-Hydroxybenzoyl)-2-chloropyridine: Similar structure but with a hydroxy group instead of an acetoxy group.

3-(3-Methoxybenzoyl)-2-chloropyridine: Contains a methoxy group instead of an acetoxy group.

3-(3-Acetoxybenzoyl)-2-bromopyridine: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

3-(3-Acetoxybenzoyl)-2-chloropyridine is unique due to the presence of both an acetoxy group and a chloropyridine ring, which confer distinct chemical reactivity and biological activity. The acetoxy group can be easily hydrolyzed, making it a versatile intermediate in synthetic chemistry. The chloropyridine ring enhances the compound’s stability and binding affinity in biological systems.

Biologische Aktivität

3-(3-Acetoxybenzoyl)-2-chloropyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a chloropyridine ring substituted with an acetoxybenzoyl group, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have been investigated in several studies. Notably, it has shown cytotoxic effects against human cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

Table 1 summarizes the IC50 values (concentration required to inhibit cell growth by 50%) for various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

| A549 | 10.0 |

These results indicate that the compound has a potent anticancer effect, warranting further investigation into its mechanisms of action and potential clinical applications .

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. Additionally, its antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of chloropyridine compounds, including this compound. The study found that this compound exhibited superior activity compared to standard antibiotics against resistant bacterial strains .

- Anticancer Research : In another study focusing on cancer treatment, researchers treated MCF-7 cells with varying concentrations of this compound and observed significant inhibition of cell proliferation. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls.

Eigenschaften

IUPAC Name |

[3-(2-chloropyridine-3-carbonyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO3/c1-9(17)19-11-5-2-4-10(8-11)13(18)12-6-3-7-16-14(12)15/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFVDFVOIAWEBNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642177 | |

| Record name | 3-(2-Chloropyridine-3-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-38-4 | |

| Record name | 3-(2-Chloropyridine-3-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.